(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

Purity specification Quality control Medicinal chemistry procurement

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (CAS 420130‑76‑3) is a small‑molecule thiourea derivative built on a 2,3‑dihydro‑1,4‑benzodioxine scaffold [REFS‑1]. The compound is commercially supplied as a solid with a typical purity of 95 % [REFS‑2] and is offered by multiple vendors at the 25 mg–gram scale [REFS‑3].

Molecular Formula C9H10N2O2S
Molecular Weight 210.25
CAS No. 420130-76-3
Cat. No. B2517682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea
CAS420130-76-3
Molecular FormulaC9H10N2O2S
Molecular Weight210.25
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=S)N
InChIInChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14)
InChIKeyZLHUIODCBXKMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (CAS 420130-76-3) – Procurement-Ready Thiourea Building Block for Medicinal Chemistry & Screening Libraries


(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea (CAS 420130‑76‑3) is a small‑molecule thiourea derivative built on a 2,3‑dihydro‑1,4‑benzodioxine scaffold [REFS‑1]. The compound is commercially supplied as a solid with a typical purity of 95 % [REFS‑2] and is offered by multiple vendors at the 25 mg–gram scale [REFS‑3]. Its thiourea motif enables hydrogen‑bond donor/acceptor interactions and sulfur‑mediated coordination chemistry that distinguish it from the corresponding urea and isothiocyanate analogs. The compound is primarily employed as a synthetic intermediate for heterocyclic libraries and as a screening member in enzyme‑inhibitor panels [REFS‑4].

Why Closely Related 2,3‑Dihydro‑benzo[1,4]dioxin Analogs Cannot Substitute for (2,3‑Dihydro‑benzo[1,4]dioxin‑6‑yl)‑thiourea Without Quantitative Validation


The three commercially available 2,3‑dihydro‑benzo[1,4]dioxin‑6‑yl derivatives — the thiourea (CAS 420130‑76‑3), the urea (CAS 554408‑58‑1), and the isothiocyanate (CAS 141492‑50‑4) — differ in the key functional group responsible for reactivity, hydrogen‑bonding capacity, and target‑engagement profile. Predicted physico‑chemical data show that the thiourea exhibits a higher lipophilicity (ACD/LogP 0.77) than its urea counterpart (ACD/LogP 0.50), a difference that can alter membrane permeability, solubility, and off‑target binding [REFS‑1][REFS‑2]. Moreover, the thiourea’s ability to act as a bidentate sulfur/nitrogen ligand or to undergo cyclocondensation to thiazole heterocycles is absent in the urea and isothiocyanate series [REFS‑3]. These intrinsic differences mean that simple replacement without re‑optimization of reaction conditions or biological assays carries a high risk of failure; the evidence below quantifies the critical dimensions where the thiourea compound offers measurable differentiation.

Head‑to‑Head Quantitative Differentiation of (2,3‑Dihydro‑benzo[1,4]dioxin‑6‑yl)‑thiourea versus Its Closest Analogs


Purity Ceiling: 98 % Certified Purity vs. 95 % Standard Grade for the Urea Analog

The thiourea compound is commercially available at a certified purity of 98 % (HPLC) from ChemScence [REFS‑1], whereas the direct urea analog (CAS 554408‑58‑1) is typically supplied at 95 % purity [REFS‑2]. For high‑throughput screening where ≥97 % purity is a common gatekeeping threshold, the 98 % grade eliminates the need for post‑purchase purification.

Purity specification Quality control Medicinal chemistry procurement

Cost‑per‑Gram Efficiency: 33 % Lower Effective Cost versus the Isothiocyanate Analog

When compared to the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl isothiocyanate (CAS 141492‑50‑4), the thiourea compound offers a substantial cost advantage. The isothiocyanate is priced at $125 for 250 mg (97 % purity) [REFS‑1], equating to $0.515 per mg of pure substance. The thiourea is available at $34 for 100 mg (98 % purity) [REFS‑2], or $0.347 per mg of pure substance — a 33 % lower effective cost.

Procurement economics Cost analysis Research budget optimization

Lipophilicity Advantage: ACD/LogP 0.77 for the Thiourea vs. 0.50 for the Urea Analog

Predicted ACD/LogP values, derived from the same algorithm (ACD/Labs Percepta v14.00), place the thiourea at 0.77 [REFS‑1] and the urea analog at 0.50 [REFS‑2]. This difference of 0.27 log units implies approximately a 1.86‑fold higher octanol‑water partition coefficient for the thiourea, which may translate to improved passive membrane permeability and distinct tissue‑distribution profiles in cell‑based assays.

Physicochemical properties Lipophilicity Drug‑likeness ADME prediction

Synthetic Versatility: Thiourea Enables Direct Thiazole Formation, Unavailable to Urea or Isothiocyanate Analogs

The thiourea group participates in Hantzsch‑type thiazole cyclocondensation reactions with α‑haloketones, a transformation that the urea and isothiocyanate analogs cannot undergo without additional activation steps. In the context of 2,3‑dihydrobenzo[1,4]dioxin pharmacophore elaboration, this reactivity was exploited by Juhász et al. (2007) to construct glycogen phosphorylase inhibitors bearing a thiazolidine‑2,4‑dione core [REFS‑1]. By contrast, the urea analog would require conversion to a thiourea prior to cyclization, adding at least one synthetic step.

Synthetic chemistry Heterocycle synthesis Thiazole Building block differentiation

Procurement‑Optimized Application Scenarios for (2,3‑Dihydro‑benzo[1,4]dioxin‑6‑yl)‑thiourea


High‑Throughput Screening (HTS) Library Augmentation

When populating an HTS library with 2,3‑dihydrobenzo[1,4]dioxin‑containing fragments, the 98 % purity grade of the thiourea compound meets the ≥97 % purity gate without additional purification [REFS‑1]. Paired with a 33 % lower effective cost versus the isothiocyanate analog [REFS‑2], procurement of multi‑gram quantities for HTS plate preparation is economically favorable.

Targeted Thiazole Library Synthesis

Investigators planning a series of 2,3‑dihydrobenzo[1,4]dioxin‑thiazole hybrids for kinase or GPCR targets will benefit from the thiourea’s ability to undergo direct Hantzsch cyclocondensation with commercially available α‑bromoketones [REFS‑3]. The urea and isothiocyanate analogs cannot enter this reaction manifold without prior functional‑group interconversion.

Cell‑Based Assays Requiring Passive Membrane Permeability

For phenotypic screening campaigns where the compound must cross the cell membrane to engage intracellular targets, the 1.86‑fold higher predicted LogP of the thiourea (0.77 vs. 0.50 for the urea) suggests superior passive permeability [REFS‑4]. This makes the thiourea the analog of choice when intracellular target engagement is paramount.

Quote Request

Request a Quote for (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.